molecular formula C15H20N2O3 B8108679 4-(m-Tolyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one

4-(m-Tolyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one

Cat. No.: B8108679
M. Wt: 276.33 g/mol
InChI Key: UBTXMRQKGFOJEN-UHFFFAOYSA-N
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Description

4-(m-Tolyl)-1,8-dioxa-4,11-diazaspiro[56]dodecan-3-one is a complex organic compound characterized by its unique structure, which includes a tolyl group (a methyl-substituted benzene ring) attached to a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(m-Tolyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over reaction parameters. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions often involve halides or tosylates as leaving groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: In biological research, 4-(m-Tolyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is used to study enzyme inhibition and receptor binding. Its interactions with biological macromolecules can provide insights into the mechanisms of various biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 4-(m-Tolyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-(p-Tolyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one: Similar structure with a para-tolyl group instead of meta-tolyl.

  • 4-(o-Tolyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one: Similar structure with an ortho-tolyl group instead of meta-tolyl.

Uniqueness: The meta position of the tolyl group in 4-(m-Tolyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one provides distinct chemical and biological properties compared to its ortho and para counterparts. This positional difference can influence the compound's reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-(3-methylphenyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-12-3-2-4-13(7-12)17-10-15(20-8-14(17)18)9-16-5-6-19-11-15/h2-4,7,16H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTXMRQKGFOJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC3(CNCCOC3)OCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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